molecular formula C12H16BrNO B183966 N-(2-bromo-4-tert-butylphenyl)acetamide CAS No. 91801-97-7

N-(2-bromo-4-tert-butylphenyl)acetamide

Cat. No. B183966
CAS RN: 91801-97-7
M. Wt: 270.17 g/mol
InChI Key: LBAQBLONJACVHG-UHFFFAOYSA-N
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Patent
US05663448

Procedure details

A solution of 24.33 g (90 mmol) of N-acetyl-2-bromo-4-tert-butyl aniline in 73.5 ml of 95% ethanol and 46 ml of concentrated hydrochloric acid is heated under reflux one hour. Then the mixture is cooled and the product is filtered, washed with cold 95% ethanol and dried. The yield of title compound is 21.75 g (91%).
Quantity
24.33 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:7][C:6]=1[Br:15])(=O)C.[ClH:16]>C(O)C>[ClH:16].[Br:15][C:6]1[CH:7]=[C:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:9]=[CH:10][C:5]=1[NH2:4] |f:3.4|

Inputs

Step One
Name
Quantity
24.33 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)C(C)(C)C)Br
Name
Quantity
46 mL
Type
reactant
Smiles
Cl
Name
Quantity
73.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
FILTRATION
Type
FILTRATION
Details
the product is filtered
WASH
Type
WASH
Details
washed with cold 95% ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.BrC1=C(N)C=CC(=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.